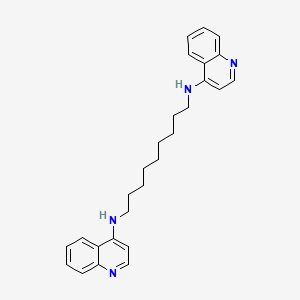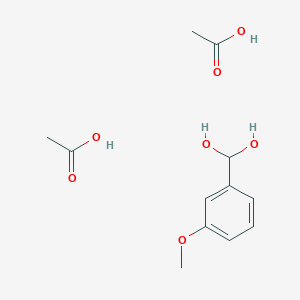
Acetic acid;(3-methoxyphenyl)methanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(3-methoxyphenyl)methanediol is a compound that combines the properties of acetic acid and (3-methoxyphenyl)methanediol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the chemical industry and as a food preservative. (3-methoxyphenyl)methanediol, on the other hand, is a derivative of phenylmethanol with a methoxy group attached to the benzene ring. This combination results in a compound with unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3-methoxyphenyl)methanediol can be achieved through several methods. One common approach involves the esterification of (3-methoxyphenyl)methanol with acetic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanolThe reaction is carried out at high temperatures (150-200°C) and pressures (30-50 bar) to achieve high selectivity for acetic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(3-methoxyphenyl)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols or alkanes.
Substitution: Results in the replacement of the methoxy group with other functional groups.
Applications De Recherche Scientifique
Acetic acid;(3-methoxyphenyl)methanediol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of acetic acid;(3-methoxyphenyl)methanediol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor, participating in acid-base reactions. The (3-methoxyphenyl)methanediol moiety can interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and affect cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group attached to the methyl group.
Phenylacetic acid: A simple aromatic carboxylic acid with a phenyl group attached to the acetic acid moiety.
Vanillylmandelic acid: A metabolite of catecholamines with a similar aromatic structure.
Uniqueness
Acetic acid;(3-methoxyphenyl)methanediol is unique due to the presence of both acetic acid and (3-methoxyphenyl)methanediol moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
59184-17-7 |
|---|---|
Formule moléculaire |
C12H18O7 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
acetic acid;(3-methoxyphenyl)methanediol |
InChI |
InChI=1S/C8H10O3.2C2H4O2/c1-11-7-4-2-3-6(5-7)8(9)10;2*1-2(3)4/h2-5,8-10H,1H3;2*1H3,(H,3,4) |
Clé InChI |
IXDHOBJEETZVRL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.COC1=CC=CC(=C1)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



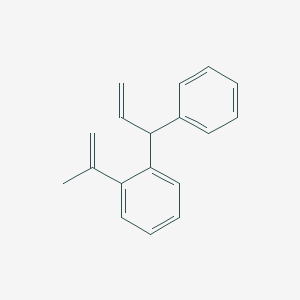
![N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14607682.png)

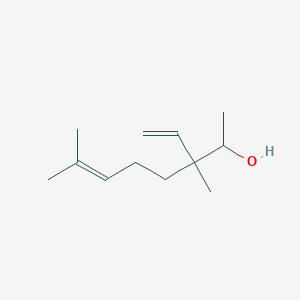
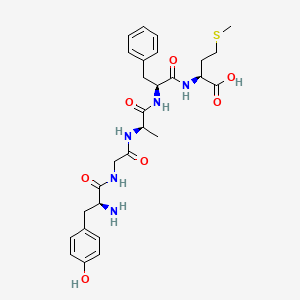

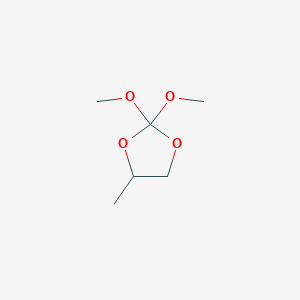
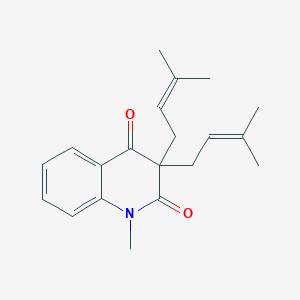
![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)

![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)

